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1,N6-Ethenoadenine - 13875-63-3

1,N6-Ethenoadenine

Catalog Number: EVT-433625
CAS Number: 13875-63-3
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,N6-Ethenoadenine (εA) is a modified DNA base formed by the reaction of adenine with various agents, including vinyl chloride [] and lipid peroxidation products [, ]. This exocyclic DNA adduct is classified as a DNA lesion and is a known mutagen [, , , , , ]. εA is a significant molecule in scientific research due to its implications in carcinogenesis, mutagenesis, and its role as a biomarker for DNA damage [, ]. It is also used as a fluorescent probe in biochemical studies [, , ].

Source and Classification

1,N6-Ethenoadenine is classified as an exocyclic DNA adduct. It is primarily formed through environmental exposure to carcinogens such as vinyl chloride and chloroacetaldehyde, as well as through endogenous processes like oxidative stress and lipid peroxidation. The presence of this compound in DNA can lead to various mutations, making it a focal point in cancer research and studies on mutagenesis .

Synthesis Analysis

The synthesis of 1,N6-ethenoadenine can be achieved through several methods:

  1. Chemical Synthesis: The compound can be synthesized by reacting adenine with vinyl chloride or lipid peroxidation products. This reaction typically involves the formation of an etheno group at the N6 position of the adenine base.
  2. Automated Solid-Phase Phosphoramidite Chemistry: This method allows for the incorporation of 1,N6-ethenoadenine into oligonucleotides. The synthesis involves using phosphoramidite chemistry to create oligonucleotide sequences containing εA, which can then be purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
  3. Repair Enzyme Studies: The efficiency of repair enzymes such as AlkB family proteins can be analyzed by incorporating 1,N6-ethenoadenine into DNA sequences and studying the repair mechanisms under various sequence contexts .
Molecular Structure Analysis

The molecular structure of 1,N6-ethenoadenine consists of a purine base with an additional two-carbon exocyclic group attached to the nitrogen at position six (N6). This modification alters the hydrogen bonding properties of the adenine base, affecting its pairing during DNA replication.

Structural Characteristics:

  • Molecular Formula: C₁₀H₁₂N₄O
  • Molecular Weight: Approximately 208.23 g/mol
  • Bonding: The etheno group introduces steric hindrance and affects the base's ability to pair correctly during replication, leading to potential misincorporation events.
Chemical Reactions Analysis

1,N6-Ethenoadenine participates in several chemical reactions that are crucial for understanding its role in mutagenesis:

  1. Translesion Synthesis: During DNA replication, DNA polymerases may insert nucleotides opposite 1,N6-ethenoadenine, often leading to A→T transversions and other mutations due to mispairing .
  2. Repair Mechanisms: The compound is recognized by various DNA repair enzymes, including members of the AlkB family, which can reverse the etheno modification through oxidative demethylation processes .
  3. Mutational Spectra: The presence of 1,N6-ethenoadenine influences mutational spectra in cells, leading to distinct patterns associated with different types of DNA damage and repair pathways .
Mechanism of Action

The mechanism of action for 1,N6-ethenoadenine primarily revolves around its incorporation into DNA and subsequent replication errors:

  • Upon incorporation into DNA, 1,N6-ethenoadenine can lead to incorrect base pairing during replication.
  • DNA polymerases may preferentially insert deoxythymidine triphosphate or deoxycytidine triphosphate opposite εA, resulting in mutations.
  • The persistence of this lesion can lead to frameshift mutations and genomic instability if not repaired effectively by cellular mechanisms such as base excision repair or direct reversal repair .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.

Chemical Properties:

  • Stability: Susceptible to hydrolysis under alkaline conditions.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the etheno group.

Analytical Techniques:

Various techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to analyze the structure and quantify levels of 1,N6-ethenoadenine in biological samples .

Applications

The study of 1,N6-ethenoadenine has significant implications across various scientific fields:

  1. Cancer Research: Understanding how this adduct contributes to mutagenesis aids in elucidating mechanisms behind cancer development.
  2. Toxicology: Investigating how environmental exposures lead to the formation of this compound helps assess risks associated with carcinogens.
  3. DNA Repair Studies: Insights into how cells repair lesions caused by 1,N6-ethenoadenine inform therapeutic strategies for enhancing DNA repair mechanisms in diseases characterized by genomic instability .
Structural and Chemical Properties of 1,N⁶-Ethenoadenine

Molecular Structure and Isomerism

1,N⁶-Ethenoadenine (εA) is a bicyclic adenine derivative formed by the covalent addition of a two-carbon bridge between the N¹ and N⁶ positions of the purine ring. This results in an imidazo[2,1-i]purine core structure with the chemical formula C₇H₅N₅ and a molecular weight of 159.15 g/mol [3] [5]. The etheno bridge constrains the molecule into a planar configuration, significantly altering the electronic distribution and hydrogen-bonding capabilities compared to unmodified adenine. The N¹ atom within the etheno ring system becomes part of an imidazole-like moiety, while the N⁶ position is incorporated into a tertiary amine, eliminating its hydrogen-bond donor capacity. This structural distortion converts the Watson-Crick face of adenine into a non-planar, sterically bulky lesion incapable of forming standard base pairs [1] [5].

Table 1: Atomic Composition and Structural Features of 1,N⁶-Ethenoadenine

PropertyDescription
Chemical formulaC₇H₅N₅
IUPAC name3H-Imidazo[2,1-f]purine
Ring systemImidazo[2,1-i]purine (fused imidazole and pyrimidine rings)
Hydrogen-bonding capacityAcceptors: 3; Donors: 1 (N⁹-H)
PlanarityNear-planar configuration due to fused ring system

Formation Pathways and Reactivity

Exogenous Sources: Vinyl Chloride and Carcinogen Exposure

εA arises from direct alkylation of adenine bases by environmental carcinogens, most notably vinyl chloride and its reactive metabolite chloroethylene oxide. This electrophile undergoes SN₂ reactions with nucleophilic sites in DNA, preferentially attacking the N¹ position of adenine. The initial adduct subsequently cyclizes with the exocyclic N⁶-amino group to form the stable etheno bridge [1]. Urethane and other vinylating agents similarly generate εA through analogous mechanisms. Industrial exposure to vinyl chloride correlates with elevated εA levels in workers' DNA, establishing its role as a biomarker for carcinogen exposure. The mutagenic potential of εA contributes significantly to vinyl chloride-associated hepatocarcinogenesis [1] [5].

Endogenous Sources: Lipid Peroxidation Byproducts

Endogenous εA formation occurs primarily through reaction of adenine with lipid peroxidation-derived aldehydes, particularly trans-4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA). Under oxidative stress conditions, polyunsaturated fatty acids in membranes undergo peroxidation, yielding these highly electrophilic α,β-unsaturated aldehydes. These carbonyl compounds react with DNA bases to form exocyclic adducts, with MDA forming the pyrimidopurinone M₁dG that can rearrange to εA. HNE forms intermediate epoxides that directly attack the N¹ and N⁶ positions of adenine to generate εA [1] [4]. Inflammation-driven lipid peroxidation significantly elevates εA levels in tissues, creating a persistent mutagenic burden associated with inflammatory diseases and age-related pathologies.

Physicochemical Characteristics

Fluorescence Properties and Environmental Sensitivity

εA exhibits strong intrinsic fluorescence with excitation and emission maxima at approximately 320 nm and 410 nm, respectively. This fluorescence quantum yield is highly sensitive to solvent polarity and local microenvironment. In aqueous solution, free εA demonstrates strong emission, but when incorporated into duplex DNA, stacking interactions with adjacent bases cause near-complete fluorescence quenching (quantum yield <0.01). Binding to repair enzymes like alkyladenine DNA glycosylase (AAG) further quenches fluorescence through specific π-stacking interactions with aromatic residues (e.g., Tyr162) within the enzyme's active site pocket [2] [4]. This environmental sensitivity enables real-time monitoring of base excision repair kinetics, as enzymatic release restores the fluorescent signal.

Table 2: Fluorescence Properties of 1,N⁶-Ethenoadenine in Different Environments

EnvironmentExcitation λmax (nm)Emission λmax (nm)Relative Quantum Yield
Free in aqueous solution3204101.0 (reference)
Duplex DNA (paired)320410≤0.01
Bound to AAG enzyme320410≤0.01
Enzyme product (released)320410~0.8

Stability Under Biological Conditions

The etheno bridge significantly destabilizes the N-glycosidic bond, rendering εA approximately 10-fold more prone to spontaneous depurination than adenine under physiological conditions (pH 7.4, 37°C). This instability generates abasic sites that are themselves mutagenic and cytotoxic. Within duplex DNA, εA stability varies with sequence context. Opposite thymine, εA maintains reasonable base stacking but forms no stable hydrogen bonds, exhibiting a thermodynamic destabilization (ΔΔG) of 2–5 kcal/mol compared to adenine. Base pairing is severely compromised, with the lesion adopting multiple conformations including extrahelical states [1] [2]. The equilibrium constant for spontaneous flipping of εA from the DNA helix is approximately 1300, indicating a highly favorable extrahelical state compared to undamaged bases (equilibrium constant ~1). This instability facilitates lesion recognition by repair enzymes but also promotes replication fork stalling when encountered by DNA polymerases [2].

Table 3: Stability Parameters of 1,N⁶-Ethenoadenine in DNA

ParameterValueBiological Consequence
Depurination half-life~20 hours (vs. ~200 hours for dA)Increased abasic site formation
Base pairing stabilityΔΔG = 2–5 kcal/mol (destabilized)Disrupted replication and transcription
Flipping equilibrium (Keq)~1300Enhanced repair enzyme recognition
N-glycosidic bond hydrolysis rate~0.02 min⁻¹ (catalyzed by AAG)Susceptibility to base excision repair

Properties

CAS Number

13875-63-3

Product Name

1,N6-Ethenoadenine

IUPAC Name

1H-imidazo[2,1-f]purine

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

InChI

InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10)

InChI Key

OGVOXGPIHFKUGM-UHFFFAOYSA-N

SMILES

C1=CN2C=NC3=C(C2=N1)NC=N3

Synonyms

1,N(6)-ethenoadenine
epsilonA nucleobase

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)NC=N3

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